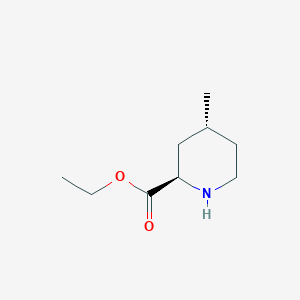
N-苯甲酰基-(2R,3S)-3-苯基异丝氨酸
描述
N-Benzoyl-(2R,3S)-3-phenylisoserine is a synthetic molecule that is used in a variety of scientific research applications. It has been used in in vivo and in vitro studies, and has been studied for its biochemical and physiological effects. This article will discuss the synthesis method of N-Benzoyl-(2R,3S)-3-phenylisoserine, its mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.
科学研究应用
抗癌药物合成
N-苯甲酰基-(2R,3S)-3-苯基异丝氨酸:是紫杉醇(Taxol)合成中的一种关键中间体 , 是一种著名的抗癌药物。紫杉醇通过稳定微管并抑制其解聚来发挥独特的药理作用,而微管解聚对于细胞分裂至关重要。该化合物已被美国食品药品监督管理局批准用于治疗卵巢癌,并显示出在治疗其他各种癌症方面的希望。
微生物和酶促过程
该化合物是通过微生物和酶促过程合成的,这些方法为生产紫杉醇所需的合成子提供了立体选择性途径 。这些方法的优点是其高对映体过量和收率,使其适合大规模生产。
半合成方法的开发
该化合物还参与了紫杉醇生产的半合成方法的开发。 这些方法正在被评估为从红豆杉树皮中提取的替代方法,而从红豆杉树皮中提取的紫杉醇数量有限且不可持续 .
认证参考物质
N-苯甲酰基-(2R,3S)-3-苯基异丝氨酸:在分析化学中用作认证参考物质,特别是在传染病研究中。 它有助于确保该领域数据分析的准确性和可靠性 .
作用机制
Target of Action
N-Benzoyl-(2R,3S)-3-phenylisoserine, also known as (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, is a key intermediate in the synthesis of taxol , a potent anticancer agent. The primary target of this compound is the microtubule proteins responsible for the formation of the spindle during cell division .
Mode of Action
The compound interacts with its targets by inhibiting the depolymerization process of microtubulin . This unique mode of action contrasts with other spindle formation inhibitors such as vinblastine or colchicine, which prevent the assembly of tubulin .
Biochemical Pathways
The affected biochemical pathway is the cell division process, specifically the formation of the spindle. By inhibiting the depolymerization of microtubulin, the compound disrupts the normal cell division process, leading to cell death .
Pharmacokinetics
As an intermediate in the synthesis of taxol, its adme properties would be expected to influence the bioavailability of the final product .
Result of Action
The result of the compound’s action is the inhibition of cell division, leading to cell death. This makes it a potent agent against various types of cancers .
属性
IUPAC Name |
(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJVYOWKYPNSTK-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157433 | |
| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132201-33-3 | |
| Record name | (2R,3S)-N-Benzoyl-3-phenylisoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132201-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132201333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzoyl-(2R,3S)-3-phenylisoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZOYL-3-PHENYLISOSERINE, (2R,3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D998Q2WJCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is N-Benzoyl-(2R,3S)-3-phenylisoserine important in pharmaceutical research?
A1: This compound is a key component of paclitaxel, a potent anti-cancer drug used to treat various cancers. Its presence is crucial for paclitaxel's biological activity. []
Q2: What are the common synthetic approaches to obtain N-Benzoyl-(2R,3S)-3-phenylisoserine?
A2: Researchers have explored various synthetic routes, including:
- Classical Resolution: A practical and cost-effective method using readily available starting materials and a resolution technique to isolate the desired enantiomer. []
- Chiral Ester Enolate-Imine Condensation: This highly efficient asymmetric synthesis utilizes chiral β-lactams as intermediates to achieve high enantiomeric excess. [, ]
- Oxidative Cleavage of Alkene Precursors: This approach employs oxidants like KMnO4-NaIO4-K2CO3 to cleave alkene precursors, offering an efficient and scalable route. []
- Asymmetric Aminohydroxylation: This method utilizes osmium-catalyzed asymmetric aminohydroxylation with chiral ligands to synthesize the side chain precursor from isopropyl trans-cinnamate. []
Q3: Can enzymes be used in the synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine?
A3: Yes, chemoenzymatic approaches incorporating enzymes like nitrile hydratases and nitrilases have shown promise in selectively hydrolyzing specific precursors to yield the desired side chain. []
Q4: Has N-Benzoyl-(2R,3S)-3-phenylisoserine been found in nature?
A4: Yes, surprisingly, this compound was isolated from the needles of the Himalayan Taxus baccata, marking the first report of its natural occurrence. []
Q5: Are there any alternative synthetic strategies being investigated for this compound?
A5: Research is constantly evolving. While the provided articles highlight prevalent methods, exploring alternative approaches like chemoenzymatic synthesis with different enzymes and microorganisms is an active area of study. [, ]
Q6: How do researchers ensure the purity and quality of the synthesized N-Benzoyl-(2R,3S)-3-phenylisoserine?
A6: Advanced analytical techniques like Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are employed to identify and quantify impurities in both the synthesized compound and the final drug product. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)


![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)


![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)
